

4-Iodo-1-methyl-1H-pyrazole CAS number and properties

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Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-pyrazole

Cat. No.: B1273130

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Technical Guide: 4-Iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.^[1] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of **4-Iodo-1-methyl-1H-pyrazole**.

Chemical and Physical Properties

A summary of the key physicochemical properties of **4-Iodo-1-methyl-1H-pyrazole** is presented in the table below.

Property	Value	Reference
CAS Number	39806-90-1	[2][3][4][5][6]
Molecular Formula	C ₄ H ₅ IN ₂	[2][3][4][7]
Molecular Weight	208.00 g/mol	[2][3][4][7]
Appearance	Pale yellow solid	[8][9]
Melting Point	59-64 °C	[2][3]
Form	Solid	[2][3]
Assay	97%	[2][3]

Synthesis and Purification

Experimental Protocol 1: Synthesis via Methylation of 4-Iodo-1H-pyrazole

This protocol describes the synthesis of **4-Iodo-1-methyl-1H-pyrazole** starting from 4-iodo-1H-pyrazole.

Materials:

- 4-iodo-1H-pyrazole
- Anhydrous tetrahydrofuran (THF)
- Sodium hydride (NaH)
- Iodomethane (CH₃I)
- Water
- Ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Under a nitrogen atmosphere, dissolve 4-iodo-1H-pyrazole (1.58 g, 8.0 mmol) in anhydrous tetrahydrofuran.[8][9]
- Add the solution dropwise to a freshly prepared suspension of sodium hydride (0.21 g, 8.7 mmol) in THF.[8][9]
- Stir the reaction mixture at room temperature for 3 hours.[8][9]
- Slowly add iodomethane (1.0 mL, 2.24 g, 15.8 mmol) dropwise to the reaction mixture.[8][9]
- Continue stirring the reaction mixture for 12 hours.[8][9]
- Quench the reaction by the addition of approximately 50 mL of water.[8][9]
- Extract the crude product with ether.[8][9]
- Dry the organic phase over anhydrous sodium sulfate.[8][9]
- Concentrate the solution under reduced pressure to remove the solvent, yielding 1-methyl-4-iodo-pyrazole as a pale yellow solid.[8][9] (Yield: 1.64 g, 98%)[8][9]

Experimental Protocol 2: Synthesis via Iodination of 1-Methylpyrazole

This protocol details the synthesis of **4-iodo-1-methyl-1H-pyrazole** from 1-methylpyrazole.

Materials:

- 1-methylpyrazole
- Iodine
- An oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide)
- Alkali solution

Procedure:

- Mix 1-methylpyrazole and iodine in a reaction vessel.[8]
- Heat the mixture to a temperature between 40-80 °C.[8]
- Dropwise, add an aqueous solution of an oxidant to initiate the iodination reaction.[8]
- After the reaction is complete, add an alkali solution to the mixture to adjust the pH to 5-9.[8]
- Cool the solution to induce crystallization, yielding light yellow crystals of 1-methyl-4-iodopyrazole.[8]

Purification

Column chromatography is a common and effective method for the purification of substituted pyrazoles.

Procedure:

- Thin-Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate and hexane to determine an optimal solvent system that provides good separation and an R_f value of approximately 0.3-0.4 for the desired product.
- Column Packing: Prepare a silica gel column using the chosen solvent system.
- Elution: Load the crude product onto the column and begin elution, collecting fractions. A gradient elution with increasing polarity may be used to separate compounds with different polarities.
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
- Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified **4-Iodo-1-methyl-1H-pyrazole**. Further drying under high vacuum may be necessary to remove residual solvent.

Applications in Drug Discovery and Development

4-Iodo-1-methyl-1H-pyrazole is a valuable intermediate for the synthesis of a wide array of pharmaceutical agents. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 4-position of the pyrazole ring.^[1] This versatility makes it a key component in the synthesis of compounds targeting a range of biological pathways.

The pyrazole core is a prominent feature in many kinase inhibitors. The iodo group of **4-Iodo-1-methyl-1H-pyrazole** can be readily displaced to introduce aryl, heteroaryl, or alkynyl moieties that are often crucial for binding to the kinase active site.^[1]

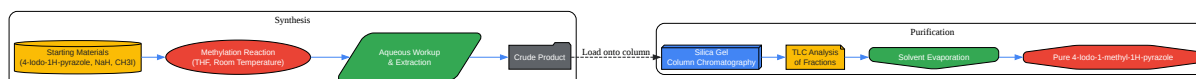
Furthermore, pyrazole derivatives have been investigated for their potential as anti-inflammatory agents. By utilizing **4-Iodo-1-methyl-1H-pyrazole**, novel analogues of existing non-steroidal anti-inflammatory drugs (NSAIDs) can be synthesized to explore improved efficacy and selectivity.^[1]

Safety and Handling

4-Iodo-1-methyl-1H-pyrazole is classified as a dangerous good for transport.^[4] It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.^[7]

Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.^[10] It should be stored in a well-ventilated place, and is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.

Workflow Diagram



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